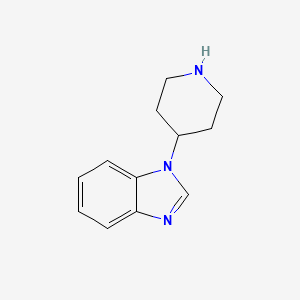

1-(4-Piperidinyl)-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232605 | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-11-5 | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-piperidinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Initial Pharmacological Profiling of Piperidinyl Benzimidazoles

Executive Summary

The piperidinyl benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging a diverse array of G-Protein Coupled Receptors (GPCRs)—most notably Mu-Opioid Receptors (MOR) , Histamine H1 Receptors , and CGRP Receptors . While this promiscuity offers vast therapeutic potential (analgesia, antihistamines, antimigraine), it introduces significant liabilities, particularly hERG channel inhibition and off-target toxicity.

This guide provides a rigorous, step-by-step framework for the initial pharmacological profiling of novel piperidinyl benzimidazole derivatives. It moves beyond simple screening, establishing a causal link between structural motifs and functional outcomes to drive Go/No-Go decisions in early drug discovery.

Module 1: Structural Logic & The "Privileged" Nature

Before profiling, one must understand why this scaffold binds to such diverse targets. The core consists of a benzimidazole ring (aromatic, H-bond acceptor/donor) linked to a piperidine ring (basic amine, hydrophobic bulk).

-

The Pharmacophore: The basic nitrogen of the piperidine often mimics the protonated amine of endogenous ligands (e.g., histamine, opioids).

-

The Liability: This same basic nitrogen, when flanked by lipophilic aromatic rings (the benzimidazole), perfectly fits the hERG pharmacophore , leading to QT prolongation risks (seen historically with astemizole).

Visualization: Conceptual SAR & Liability Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, mapping specific regions of the scaffold to their pharmacological impact.

Figure 1: Conceptual SAR map linking structural regions of the piperidinyl benzimidazole scaffold to pharmacological outcomes and safety liabilities.

Module 2: Primary Pharmacology (Target Engagement)

For this scaffold, the primary screen usually targets GPCRs. The "Gold Standard" for initial profiling is Radioligand Binding , as it measures affinity (

Protocol 1: Competitive Radioligand Binding Assay (Membrane Prep)

Objective: Determine the affinity (

Reagents:

-

Source: CHO-K1 cells overexpressing human MOR.

-

Radioligand: [³H]-DAMGO (Agonist) or [³H]-Diprenorphine (Antagonist). Note: Use antagonists for neutral

determination to avoid G-protein shift. -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA.

Workflow:

-

Preparation: Harvest membranes and dilute to 5–10 µg protein/well.

-

Incubation:

-

Mix: 50 µL Membrane + 50 µL [³H]-Ligand (

concentration) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M). -

Non-Specific Binding (NSB): Define using 10 µM Naloxone.

-

Incubate at 25°C for 60 minutes (equilibrium).

-

-

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of lipophilic benzimidazoles).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

.

Self-Validation Check:

-

Is the Hill Slope near -1.0? If significantly shallower (e.g., -0.6), suspect negative cooperativity or solubility issues (common with this lipophilic scaffold).

Module 3: Functional Characterization (Signaling)

Binding does not equal function. Piperidinyl benzimidazoles can be full agonists (e.g., etonitazene analogs), partial agonists, or antagonists (e.g., astemizole).

Visualization: MOR Signaling Pathway (Gi/o)

The following diagram details the downstream effects of MOR activation, critical for distinguishing analgesia (G-protein) from side effects (Beta-arrestin).

Figure 2: Mu-Opioid Receptor signaling cascade. Agonist binding triggers Gi/o coupling, reducing cAMP and hyperpolarizing the cell.

Protocol 2: [³⁵S]GTPγS Binding Assay

Rationale: This assay measures the earliest step of GPCR activation (GDP-GTP exchange), providing a direct measure of intrinsic efficacy (

Workflow:

-

Membranes: Use G

-enriched membranes. -

Reaction Mix: GDP (10 µM) is added to "clamp" the system in the inactive state. Add [³⁵S]GTPγS (0.1 nM) and test compound.

-

Incubation: 30°C for 30–60 mins.

-

Readout: The non-hydrolyzable GTP analog binds to activated G-proteins. High counts = Agonist. Low counts (vs basal) = Inverse Agonist.

Module 4: Safety Pharmacology (The hERG Liability)

The piperidinyl benzimidazole class is notorious for blocking the hERG potassium channel (

Mechanism: The central piperidine nitrogen (protonated at physiological pH) binds to Tyr652 and Phe656 in the hERG pore via cation-

Data Presentation: Safety Profiling Matrix

Summarize your initial screen using a traffic-light system.

| Assay | Metric | "Green" Criteria | "Red" Flag Criteria | Causality/Notes |

| hERG (Patch Clamp) | > 10 µM | < 1 µM | Direct pore block via cation- | |

| Cytotoxicity (HepG2) | > 50 µM | < 10 µM | General cellular disruption or mitochondrial toxicity. | |

| CYP3A4 Inhibition | > 10 µM | < 1 µM | Benzimidazoles are common CYP substrates/inhibitors. | |

| Solubility | Kinetic | > 50 µM | < 5 µM | Lipophilic "brick dust" leads to false positives in assays. |

Protocol 3: Automated Patch Clamp (hERG)

Objective: Quantify

-

System: Automated platform (e.g., QPatch or SyncroPatch) using CHO-hERG stable cell lines.

-

Voltage Protocol: Hold at -80 mV -> Depolarize to +40 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

-

Application: Apply test compound for 3–5 minutes to reach steady state.

-

Calculation: Measure peak tail current amplitude.

References

-

Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors. National Institutes of Health (NIH). [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]

-

Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. Journal of Medicinal Chemistry. [Link][1]

-

New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry. [Link][2]

-

Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists. 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine: the first CGRP antagonist for clinical trials in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Mechanism, and Therapeutic Frontiers

Foreword

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the benzimidazole core, from fundamental synthetic strategies to its diverse mechanisms of action and expanding therapeutic applications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to leveraging this potent chemical entity.

The Benzimidazole Core: Physicochemical Properties and Significance

The power of the benzimidazole scaffold lies in its unique physicochemical attributes. The fused ring system provides a rigid framework, while the two nitrogen atoms within the imidazole moiety offer sites for hydrogen bonding, coordination with metal ions, and π-π stacking interactions.[1][] This structural duality allows benzimidazole derivatives to bind with high affinity to a wide range of biological macromolecules, including enzymes and receptors.[1]

The tautomerism possible when a hydrogen atom is attached to the N-1 position further contributes to its binding diversity.[3] However, substitution at this nitrogen can prevent tautomerism, locking the molecule into a specific conformation, a critical consideration in rational drug design.[3] The scaffold's minimal toxicity profile further enhances its appeal as a foundational element in developing new therapeutic agents.[3]

Synthetic Pathways to the Benzimidazole Scaffold

The construction of the benzimidazole core is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and environmental considerations.

The Phillips-Ladenburg Condensation: A Cornerstone Methodology

The most traditional and widely employed method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) under acidic conditions and heat.[5] This reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Phenylbenzimidazole

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents).

-

Acid Catalyst: Add polyphosphoric acid (PPA) or 4N hydrochloric acid as the catalyst and solvent.

-

Reaction Conditions: Heat the mixture to reflux (typically 150-250°C, depending on the acid used) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a base (e.g., 10% NaOH solution) until precipitation is complete.

-

Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol/water) will yield the purified 2-phenylbenzimidazole.

Self-Validation Check: The identity and purity of the final product should be confirmed by melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry. The absence of starting materials in the final product confirms the reaction's completion.

Modern Synthetic Innovations

While the Phillips-Ladenburg method is robust, modern drug discovery demands more efficient, milder, and environmentally friendly approaches. Recent advancements have focused on catalyst development and the use of alternative starting materials.[6]

-

Aldehyde Condensation: A highly efficient method involves the condensation of o-phenylenediamines with aldehydes.[6][7] This reaction often requires an oxidizing agent to facilitate the final aromatization step.[5][7] A variety of catalysts, including nanomaterials (e.g., ZnO-NPs, CoOₓ@NC-800), acid catalysts, and metal catalysts, have been developed to improve yields and reaction conditions.[6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and often leads to higher yields compared to conventional heating methods.[5] This technique is particularly valuable for high-throughput synthesis in lead optimization campaigns.[5]

-

Green Chemistry Approaches: Environmentally benign protocols, such as using water as a solvent, employing recyclable catalysts, and conducting reactions under solvent-free conditions, are gaining prominence.[6][8] For example, grinding o-phenylenediamine and an aldehyde with a catalytic amount of acetic acid in a mortar and pestle can produce benzimidazoles in high yields.[8]

Logical Workflow for Benzimidazole Synthesis

Caption: A generalized workflow for the synthesis and validation of benzimidazole derivatives.

Mechanisms of Action: A Tale of Versatility

The benzimidazole scaffold's ability to interact with a multitude of biological targets underpins its broad spectrum of pharmacological activities.[1] The specific mechanism of action is intricately linked to the nature and position of substituents on the core structure.

Anticancer Activity

Benzimidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[3][9]

-

Tubulin Polymerization Inhibition: This is a hallmark mechanism for many benzimidazole-based drugs.[10] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[9][10][11] This mechanism is particularly effective against rapidly dividing cancer cells.[9] Repurposed anthelmintic drugs like mebendazole and albendazole exhibit their anticancer effects through this pathway.[9][12]

-

Kinase Inhibition: Many benzimidazoles act as inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[3][] For instance, binimetinib is a MEK inhibitor, and abemaciclib is a CDK4/6 inhibitor, both of which are FDA-approved for treating specific cancers.[3][]

-

Topoisomerase Inhibition: Certain derivatives, such as bis-benzimidazoles, can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[3][13] This leads to DNA damage and cell death.[10]

-

PARP Inhibition: Veliparib and Rucaparib are examples of benzimidazole-based PARP inhibitors.[3] They disrupt DNA repair mechanisms in cancer cells, particularly those with BRCA mutations, leading to synthetic lethality.[3]

Signaling Pathway: Benzimidazole as a Tubulin Inhibitor

Caption: Disruption of microtubule dynamics by benzimidazole derivatives leading to apoptosis.

Antimicrobial and Anthelmintic Activity

The initial therapeutic success of benzimidazoles was in the realm of infectious diseases.

-

Anthelmintic Action: The primary mechanism for anthelmintic benzimidazoles like albendazole and mebendazole is the inhibition of microtubule polymerization by binding to the parasite's β-tubulin.[11][12] This disrupts cellular processes like glucose uptake and leads to the death of the worm.[11][12]

-

Antibacterial Action: The structural similarity of the benzimidazole scaffold to purine allows these compounds to act as competitive inhibitors in bacterial metabolic pathways. They can interfere with the biosynthesis of nucleic acids and proteins, thereby inhibiting bacterial growth. Some derivatives also target β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[14]

-

Antifungal Action: Some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell lysis.[15]

Other Pharmacological Activities

The versatility of the benzimidazole scaffold extends to numerous other therapeutic areas:

-

Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole are irreversible inhibitors of the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.[]

-

Antihypertensive Agents: Certain benzimidazoles act as angiotensin II type 1 (AT1) receptor antagonists, blocking the vasoconstrictive effects of angiotensin II and lowering blood pressure.[]

-

Antihistamines: Some derivatives are histamine H1 receptor antagonists, used to treat allergic reactions.[]

-

Anti-inflammatory Agents: Benzimidazoles can exhibit anti-inflammatory effects through various mechanisms, including the inhibition of enzymes like fumarate reductase.[11]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The broad pharmacological profile of benzimidazoles has led to the development of numerous FDA-approved drugs and a vast library of investigational compounds.[1] Understanding the structure-activity relationship (SAR) is crucial for designing novel derivatives with enhanced potency and selectivity.[2][16]

| Drug Name | Therapeutic Class | Mechanism of Action | Key Structural Features |

| Omeprazole | Proton Pump Inhibitor | Irreversible H+/K+-ATPase inhibition | Methoxy groups on the benzimidazole and pyridine rings |

| Albendazole | Anthelmintic, Anticancer | β-tubulin polymerization inhibitor | C5-propylthio and C2-methylcarbamate substituents |

| Mebendazole | Anthelmintic, Anticancer | β-tubulin polymerization inhibitor | C5-benzoyl and C2-methylcarbamate substituents |

| Veliparib | Anticancer | PARP inhibitor | C2-carboxamide derivative |

| Abemaciclib | Anticancer | CDK4/6 inhibitor | Complex substitution at N1 and C2 positions |

| Binimetinib | Anticancer | MEK inhibitor | Fluorinated phenylamino substituent |

SAR Insights:

-

Position 2: Substitutions at the C2 position are critical for modulating biological activity. Aromatic or heteroaromatic rings often enhance anticancer and antimicrobial properties. The methylcarbamate group is a classic feature of anthelmintic benzimidazoles.[13]

-

Position 1 (N1): Substitution at the N1 position can significantly impact potency and pharmacokinetic properties. Large, flexible substituents can improve binding to certain targets.

-

Benzene Ring (Positions 5 and 6): Modifications on the benzene portion of the scaffold can influence solubility, metabolic stability, and target selectivity. Electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the entire molecule.

Future Directions and Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery.[1] The focus is now shifting towards the development of highly selective agents, the exploration of novel mechanisms of action, and the repurposing of existing benzimidazole drugs for new indications, particularly in oncology.[10][12] The chemical versatility and proven therapeutic value of this privileged core ensure that it will remain a central theme in the development of next-generation medicines.[16] By understanding the intricate relationship between structure, synthesis, and biological function, researchers can continue to unlock the full therapeutic potential of the benzimidazole scaffold.

References

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]

-

SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Available at: [Link]

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. Technology Networks. Available at: [Link]

-

Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]

-

Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. PubMed. Available at: [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Preprints.org. Available at: [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Available at: [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. Available at: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx. Slideshare. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzimidazole Derivatives Microwave Synthesis Approach.pptx [slideshare.net]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Piperidinyl)-1H-benzimidazole molecular weight and formula

An In-depth Technical Guide to 1-(4-Piperidinyl)-1H-benzimidazole: Molecular Characteristics, Synthesis, and Pharmacological Context

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document details its core molecular attributes, including its precise molecular weight and formula, and presents a thorough examination of its physicochemical properties. A detailed exemplar synthetic protocol is provided, contextualized with mechanistic rationale to explain the underlying chemical principles. Furthermore, this guide explores the pharmacological significance of the benzimidazole and piperidine scaffolds, elucidating how their combination in this molecule informs its potential applications in drug discovery. Visualizations of experimental workflows and structure-activity relationships are included to facilitate a deeper understanding of the compound's scientific context.

Core Molecular Attributes

This compound is a bifunctional molecule that marries the rigid, aromatic benzimidazole ring system with the flexible, saturated piperidine ring. This unique combination underpins its chemical behavior and pharmacological potential.

Chemical Structure and Identifiers

The structural identity of this compound is unequivocally defined by its molecular formula and various chemical nomenclature systems.

-

IUPAC Name: 1-(piperidin-4-yl)-1H-benzimidazole[1]

-

CAS Number: 83763-11-5[1]

-

Canonical SMILES: C1CNCCC1N2C=NC3=CC=CC=C32[1]

-

InChI Key: QYCKVZZMAXDBHQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 201.27 g/mol | PubChem[1] |

| Exact Mass | 201.126597491 Da | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 29.9 Ų | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. These compounds are commonly prepared through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a process that typically requires high temperatures and strong acid catalysts.[3]

Exemplar Synthetic Protocol: Synthesis of the Isomer 2-(Piperidin-4-yl)-1H-benzimidazole

While this guide focuses on the 1-substituted isomer, a validated protocol for the closely related 2-substituted isomer provides significant insight into the practical chemistry involved. The synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole can be achieved via the Phillips-Ladenburg reaction.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine piperidine-4-carboxylic acid (1.0 eq) and o-phenylenediamine (1.0 eq).

-

Solvent and Catalyst Addition: Add toluene to the flask to create a slurry, followed by the addition of p-Toluenesulfonic acid (p-TsOH) (0.2 eq) as a catalyst.

-

Reaction: The reaction mixture is heated to reflux for approximately 3-4 hours.[4] Progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove residual starting materials and dried to yield the final product.[4] Further purification can be achieved by recrystallization if necessary.

Mechanistic Considerations

The use of p-TsOH is critical; it acts as an acid catalyst that protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. The subsequent intramolecular cyclization and dehydration (driven by the high temperature and facilitated by the catalyst) results in the formation of the stable benzimidazole ring.

Causality Note: The choice of toluene as a solvent is strategic. It is non-reactive and has a boiling point suitable for driving the dehydration step of the condensation reaction.

Synthetic Workflow Visualization

The following diagram illustrates the key stages of the synthesis process described.

Caption: A workflow diagram for the synthesis of a piperidinyl-benzimidazole isomer.

Pharmacological Significance and Applications

The this compound scaffold is of high interest to drug development professionals due to the established pharmacological activities of its constituent parts.

The Benzimidazole Scaffold in Drug Discovery

Benzimidazole and its derivatives are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological effects including anticancer, antimicrobial, antiviral, and antiprotozoal activities.[4] The planar benzimidazole ring can participate in π-π stacking and hydrogen bonding interactions within enzyme active sites and receptors.[5]

The Role of the Piperidine Moiety

The piperidine ring is a common feature in many centrally active drugs. Its inclusion in a molecule can significantly influence pharmacokinetic properties.[6] The basic nitrogen atom of the piperidine ring allows for salt formation, which can improve aqueous solubility and bioavailability. Furthermore, the piperidine moiety can impact a compound's ability to cross the blood-brain barrier and can serve as a key interaction point with target receptors.[6]

Therapeutic Potential

The combination of these two scaffolds suggests a broad range of potential applications. Related compounds based on the 2-(piperidin-4-yl)-1H-benzimidazole structure have been investigated for their potent antihistaminic and antiallergic properties.[7] Moreover, the broader class of benzimidazole-piperidine compounds, sometimes referred to as "orphines," has been explored for applications ranging from synthetic opioids to antipsychotics, underscoring the scaffold's versatility in targeting the central nervous system.[8]

Structure-Activity Relationship Visualization

The logical relationship between the molecule's structure and its potential biological function is depicted below.

Caption: Relationship between molecular structure and potential bioactivity.

Conclusion

This compound is a molecule with a well-defined chemical structure and properties that make it a compelling scaffold for further investigation in drug discovery. Its synthesis is achievable through established chemical methods, and the combination of the pharmacologically significant benzimidazole core with the property-modulating piperidine ring suggests a high potential for developing novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and leverage the unique characteristics of this compound.

References

-

2-(4-Piperidinyl)-1H-benzimidazole | CAS#:38385-95-4. (2024). Chemsrc. [Link]

-

This compound | C12H15N3 | CID 3019262. PubChem. [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]

-

2-(Piperidin-4-YL)-1H-benzo[D]imidazole. PharmaCompass.com. [Link]

- 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.

-

2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810. PubChem. [Link]

-

List of orphine opioids. Wikipedia. [Link]

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Semantic Scholar. [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]

-

Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. [Link]

Sources

- 1. This compound | C12H15N3 | CID 3019262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 83763-11-5 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. worldscientificnews.com [worldscientificnews.com]

- 5. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS 38385-95-4: 2-(Piperidin-4-yl)-1H-benzimidazole [cymitquimica.com]

- 7. NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity - Google Patents [patents.google.com]

- 8. List of orphine opioids - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility and Stability of 1-(4-Piperidinyl)-1H-benzimidazole

This guide provides an in-depth technical analysis of 1-(4-Piperidinyl)-1H-benzimidazole , focusing on its physicochemical properties, solubility behavior, and stability profile. It is designed for researchers and formulation scientists requiring precise data for experimental design and drug development.

Executive Summary & Compound Identity

This compound is a bicyclic heterocycle often utilized as a pharmacophore scaffold in the synthesis of antihistamines (e.g., Mizolastine analogs) and antipsychotics. It is characterized by a benzimidazole ring fused to a piperidine moiety at the N1 position.

Critical Isomer Distinction: Researchers must distinguish this compound from its constitutional isomer, 2-(4-Piperidinyl)-1H-benzimidazole (CAS 38385-95-4), which is the key intermediate for the drug Bilastine . The properties listed below are specific to the N1-substituted isomer (CAS 83763-11-5).

Physicochemical Profile

| Parameter | Value / Description | Source/Note |

| CAS Number | 83763-11-5 | Verified Identifier |

| Molecular Formula | C₁₂H₁₅N₃ | |

| Molecular Weight | 201.27 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| pKa (Piperidine NH) | ~10.8 (Estimated) | Strong base (Secondary amine) |

| pKa (Benzimidazole N3) | ~5.6 (Estimated) | Weak base (Pyridine-like) |

| LogP | 1.50 | Moderate Lipophilicity |

| H-Bond Donors | 1 (Piperidine NH) | |

| H-Bond Acceptors | 2 (Benzimidazole N3, Piperidine NH) |

Solubility Profile

The solubility of this compound is heavily dependent on pH due to its dibasic nature.

pH-Dependent Aqueous Solubility

The compound exhibits pH-dependent solubility governed by the ionization of the piperidine and benzimidazole nitrogens.

-

pH < 4.0 (High Solubility): The molecule exists predominantly as a dication (protonation of both Piperidine-NH and Benzimidazole-N3). Solubility is maximal (>50 mg/mL).

-

pH 6.0 – 9.0 (Moderate Solubility): The benzimidazole moiety deprotonates, leaving the monocationic piperidine. Solubility is moderate but lower than in acidic media.

-

pH > 11.0 (Low Solubility): The molecule exists as a free base. Solubility is minimal (predicted < 1 mg/mL), driven solely by the lipophilicity of the scaffold.

Organic Solvent Compatibility

| Solvent | Solubility Rating | Application |

| DMSO | High (>100 mg/mL) | Stock solutions for bioassays |

| Methanol | High (>50 mg/mL) | Analytical sample preparation |

| Ethanol | Moderate-High | Formulation co-solvent |

| Dichloromethane | Moderate | Extraction / Synthesis workup |

| Water (Neutral) | Low | Not recommended for stock solutions |

| 0.1 N HCl | High | Aqueous stock preparation |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

To determine precise solubility in a specific buffer:

-

Preparation: Add excess solid compound to 5 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.

-

Agitation: Shake at 25°C ± 0.5°C for 24 hours using an orbital shaker.

-

Equilibration: Allow the solution to stand for 4 hours to ensure sedimentation of undissolved particles.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Profile

The stability of this compound is dictated by the oxidative susceptibility of the secondary amine and the hydrolytic stability of the N-C bond.

Degradation Pathways

-

Oxidation (Primary Risk): The secondary amine on the piperidine ring is susceptible to oxidation, forming N-oxides or hydroxylamines, especially in solution under ambient air.

-

Hydrolysis: The N1-C(piperidine) bond is chemically robust and generally resistant to hydrolysis under standard acidic or basic conditions.

-

Photolysis: The benzimidazole chromophore absorbs UV light, making the solid and solution states potentially sensitive to photodegradation over extended periods.

Stability-Indicating Analytical Workflow

The following diagram outlines the logic for establishing the stability profile of the compound.

Caption: Workflow for forced degradation studies to establish the stability profile of the target benzimidazole derivative.

Protocol: Forced Degradation (Stress Testing)

Perform these tests to validate the stability of your specific batch or formulation.

-

Acid Stress: Dissolve 10 mg in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Expected Result: < 2% degradation (Stable).

-

-

Base Stress: Dissolve 10 mg in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

-

Expected Result: < 2% degradation (Stable).

-

-

Oxidative Stress: Dissolve 10 mg in 10 mL of 3% H₂O₂. Store at Room Temperature for 4 hours.

-

Expected Result:High Risk. Monitor for N-oxide formation (M+16 peak in LC-MS).

-

-

Thermal Stress (Solid): Place 50 mg of solid in an open vial at 60°C for 7 days.

Handling, Storage, and Analytical Methods

Storage Protocols

To maximize shelf-life and maintain >99% purity:

-

Temperature: Store at -20°C for long-term storage; 2-8°C is acceptable for short-term (< 1 month).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the piperidine ring.

-

Container: Amber glass vials with PTFE-lined caps to protect from light and moisture.

-

Hygroscopicity: The hydrochloride salt form (if used) is often hygroscopic; store with desiccants.

HPLC Method for Purity Assessment

This method separates the parent compound from common synthetic impurities and oxidative degradants.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Benzimidazole absorption max) |

| Retention Time | ~8-10 min (Estimated based on LogP) |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3019262, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Benzimidazole Derivatives. Retrieved from [Link]

Sources

Spectroscopic Data of 1-(4-Piperidinyl)-1H-benzimidazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Piperidinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C₁₂H₁₅N₃, Molar Mass: 201.27 g/mol ) is a molecule that incorporates two key pharmacophores: the benzimidazole ring and a piperidine moiety.[1][2] The benzimidazole scaffold is a prominent feature in a variety of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[3] The piperidine ring is also a common structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any drug discovery and development pipeline.

This guide will present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The experimental protocols described herein are based on standard laboratory practices and are designed to be self-validating.

Molecular Structure and Numbering

The structural integrity of any spectroscopic analysis relies on a clear and consistent atom numbering system. The following diagram illustrates the chemical structure and the numbering convention used throughout this guide for the interpretation of spectroscopic data.

Sources

understanding the structure-activity relationship (SAR) of benzimidazoles

Executive Summary: The Purine Bioisostere

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its high degree of bioisosterism with the purine nucleus (specifically adenine and guanine). This structural similarity allows benzimidazole derivatives to interact promiscuously yet selectively with a vast array of biopolymers, including enzymes, receptors, and DNA.

For the drug developer, understanding the benzimidazole Structure-Activity Relationship (SAR) is an exercise in balancing lipophilicity (for membrane permeability) with electronic density (for target affinity). This guide dissects the scaffold to provide actionable insights for rational drug design.

Structural Anatomy & Physicochemical Properties[1][2][3]

The core structure is a fusion of a benzene ring and an imidazole ring.[1][2][3] Its amphoteric nature (pKa ~ 5.5 for the conjugate acid, pKa ~ 12.8 for the NH) allows it to function as both an acid and a base, a critical feature for solubility and binding.

Tautomerism: The Hidden Variable

One of the most overlooked aspects in benzimidazole SAR is the annular tautomerism between N1 and N3. In unsubstituted benzimidazoles, the hydrogen atom oscillates rapidly.

-

Implication: Substituents at positions 5 and 6 are equivalent in the solution state unless the N1 position is substituted.

-

Design Rule: Once N1 is alkylated/arylated, the symmetry breaks. A substituent at position 5 is distinct from position 6, often leading to dramatic differences in metabolic stability and potency.

SAR Vector Analysis

The scaffold can be divided into three primary vectors for optimization:

| Vector | Position | Primary Function in SAR | Chemical Strategy |

| The Anchor | C-2 | Potency & Selectivity | This is the primary determinant of target affinity. Heterocyclic or carbamate groups here often drive the mechanism of action (e.g., Anthelmintics). |

| The Shield | C-5 / C-6 | Metabolic Stability | Electron-withdrawing groups (EWGs) here (e.g., -F, -Cl, -CF3) block metabolic oxidation and modulate pKa. |

| The Tail | N-1 | Solubility & PK | Alkylation here locks the tautomer. Long chains or polar groups improve solubility and bioavailability. |

Visualizing the SAR Landscape

The following diagram maps the decision logic for optimizing benzimidazole derivatives based on therapeutic intent.

Figure 1: Strategic optimization vectors for the benzimidazole scaffold across major therapeutic classes.

Mechanistic Case Studies: The "Why" Behind the Structure

Anthelmintics: The Tubulin Trap

Drugs like Albendazole and Mebendazole rely on a specific SAR feature: the C-2 carbamate moiety.

-

Mechanism: These compounds bind to the colchicine-sensitive site of

-tubulin in helminths. -

Critical SAR: The C-2 carbamate forms hydrogen bonds with residue Glu198 of

-tubulin. Resistance often arises from an E198A mutation, disrupting this bond [1]. -

Lipophilicity: Substituents at C-5 (e.g., propylthio in albendazole) are essential to penetrate the parasite's cuticle.

Proton Pump Inhibitors (PPIs): The Acid-Activated Prodrug

Omeprazole represents a masterpiece of chemical engineering. It is a prodrug that is inactive at neutral pH but activates rapidly in the acidic environment of the parietal cell.

-

Mechanism: The C-2 sulfinyl group is acid-labile. Under low pH (pH < 4), it rearranges to a cyclic sulfenamide.

-

The Warhead: This cyclic sulfenamide is a highly reactive electrophile that forms a covalent disulfide bond with Cys813 of the H+/K+ ATPase, permanently disabling the pump [2].

Figure 2: The acid-catalyzed activation cascade of benzimidazole proton pump inhibitors.

Experimental Protocols

To validate SAR hypotheses, one must synthesize derivatives and test them in self-validating assays.

Synthesis: The Phillips Condensation (Optimized)

The Phillips condensation is the industry standard for generating C-2 substituted benzimidazoles.

Objective: Synthesize 2-substituted benzimidazole from o-phenylenediamine (OPD) and a carboxylic acid.

Protocol:

-

Reagents: Mix 1.0 eq of o-phenylenediamine and 1.1 eq of the desired carboxylic acid (or aldehyde) in 4N HCl (aqueous).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–8 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the diamine spot.

-

-

Neutralization: Cool the solution to room temperature. Slowly add Ammonium Hydroxide (NH4OH) until pH ~8–9.

-

Observation: A precipitate should form immediately upon basification.

-

-

Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via column chromatography if necessary.

Why this works: The acid catalyst promotes the formation of the amide intermediate, followed by cyclodehydration to close the imidazole ring [3].

Bioassay: Tubulin Polymerization Inhibition

To test for anthelmintic or anticancer potential (targeting the colchicine site).

Protocol:

-

Preparation: Purify tubulin from bovine brain or purchase a commercial tubulin polymerization kit (fluorescence-based).

-

Incubation: Prepare a 96-well plate. Add test compounds (benzimidazole derivatives) at varying concentrations (0.1 µM – 100 µM). Include Nocodazole (positive control) and DMSO (vehicle control).

-

Initiation: Add tubulin reaction buffer containing GTP. Transfer to a plate reader pre-warmed to 37°C.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Data Analysis: Plot the Vmax (rate of polymerization). Effective benzimidazoles will flatten the polymerization curve compared to the DMSO control.

References

-

Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Source: Semantic Scholar (2021). URL:[Link]

-

Structure of proton pump inhibitors (PPIs) that contain benzimidazole. Source: ResearchGate.[4] URL:[Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

-

Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Source: PubMed (2017). URL:[Link]

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Piperidine-Benzimidazole Scaffold: Synergistic Design in Medicinal Chemistry

Executive Summary: The Power of Hybrid Scaffolds

In modern medicinal chemistry, the fusion of "privileged structures" is a dominant strategy to accelerate drug discovery. The benzimidazole core—a bioisostere of purine—and the piperidine moiety—a saturated nitrogen heterocycle—represent two such structures. When covalently linked, they form a synergistic scaffold that offers a unique balance of physicochemical properties (logP, pKa) and pharmacodynamic precision.

This guide analyzes the technical role of the piperidine moiety in modulating the bioactivity of benzimidazole derivatives.[1][2] It moves beyond basic structural descriptions to explore the causal mechanisms of binding affinity, metabolic stability, and synthetic accessibility.

Structural & Physicochemical Rationale[3][4]

The success of the piperidine-benzimidazole hybrid lies in the complementary nature of its components. A senior medicinal chemist must understand why this combination works before attempting synthesis.

The Benzimidazole Core (The Anchor)[5]

-

Role: Acts as the primary pharmacophore anchor via

stacking interactions (phenyl ring) and hydrogen bonding (imidazole NH donor/N acceptor). -

Limitation: High lipophilicity and poor aqueous solubility often hamper bioavailability.

The Piperidine Moiety (The Modulator)

-

Solubility Enhancement: The secondary amine (pKa ~11) provides a protonatable center at physiological pH, drastically improving aqueous solubility.

-

Target Engagement: The piperidine ring often occupies hydrophobic pockets (e.g., in GPCRs or kinases) while the nitrogen atom engages in critical ionic interactions with aspartate or glutamate residues in the receptor binding site.

-

Metabolic Handle: The nitrogen offers a versatile vector for derivatization (alkylation, acylation, sulfonylation) to tune metabolic stability and prevent rapid clearance.

Therapeutic Applications & Mechanistic Insights[3][6]

H1 Antihistamines: The GPCR Paradigm

The most commercially validated application of this scaffold is in H1 receptor antagonists (e.g., Astemizole , Bilastine ).

-

Mechanism: These drugs function as inverse agonists.[3] The benzimidazole core mimics the histamine imidazole ring, while the piperidine moiety extends into the receptor's solvent-accessible channel.

-

The Bilastine Evolution: Unlike Astemizole, which was withdrawn due to hERG channel blockade (cardiotoxicity), Bilastine utilizes a zwitterionic structure. The piperidine nitrogen is crucial here; it remains protonated, preventing blood-brain barrier (BBB) penetration via P-glycoprotein (P-gp) efflux, resulting in a "non-sedating" profile.

Oncology: Kinase & Tubulin Inhibition

Recent SAR studies highlight the scaffold's utility in cancer therapy.

-

Tubulin Binding: The piperidine ring acts as a spacer, positioning the benzimidazole deep within the colchicine-binding site of tubulin, disrupting microtubule polymerization.

-

Epigenetic Modulation: Astemizole has been repurposed to inhibit the EZH2-EED interaction in the Polycomb Repressive Complex 2 (PRC2), a target in lymphoma. The piperidine ring is essential for the steric disruption of this protein-protein interaction.

Anti-Inflammatory & Antimicrobial

Derivatives substituted at the piperidine nitrogen with sulfonyl or acyl groups show potent inhibition of NF-kB signaling and bacterial DNA gyrase. The piperidine ring provides the necessary flexibility to adopt the "U-shaped" conformation required for these binding modes.

Quantitative Data Summary

The following table summarizes key bioactivity data derived from recent SAR studies, highlighting the impact of piperidine functionalization.

| Compound Class | Target | Piperidine Modification | Activity Metric (IC50/Ki) | Key Insight |

| Bilastine | H1 Receptor | N-alkyl (ethoxyethyl) | Ki = 64 nM | High selectivity; P-gp substrate (No CNS effect). |

| Astemizole | H1 / hERG | N-benzyl | Ki = 4 nM (H1) | High potency but hERG liability due to lipophilicity. |

| Hybrid 6e | NF-kB / NO | Unsubstituted NH | IC50 = 0.86 µM | Potent NO inhibition in macrophages.[4] |

| Hybrid 164b | MCF-7 Cells | N-benzyl linked | IC50 = 7.01 µM | Cell cycle arrest in G2/M phase.[5] |

Synthetic Methodologies

To ensure reproducibility and high yield, we utilize a Phillips Condensation variant optimized for piperidine precursors. This protocol avoids the harsh conditions of polyphosphoric acid (PPA) by using p-Toluenesulfonic acid (p-TsOH) as a catalyst.

Protocol: Synthesis of 2-(piperidin-4-yl)-1H-benzimidazole[8][9][10]

-

Objective: Create the core scaffold from o-phenylenediamine and piperidine-4-carboxylic acid.

-

Scale: 10 mmol.

Step-by-Step Methodology:

-

Reagent Prep: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and piperidine-4-carboxylic acid (1.29 g, 10 mmol).

-

Catalyst Addition: Add p-TsOH (3.4 g, 20 mmol) and Toluene (15 mL). Note: Toluene acts as an azeotropic agent to remove water.

-

Reflux: Attach a Dean-Stark trap and reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

-

Workup:

-

Cool reaction to room temperature.

-

Decant toluene.

-

Neutralize the residue with 10% NaHCO3 solution until pH ~8.

-

The solid product will precipitate.

-

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water (1:1).

-

Yield Expectation: 75–85% as a pale beige solid.

Functionalization (N-Alkylation)

To attach the side chains (e.g., for Bilastine analogs):

-

Dissolve the intermediate (Step 5) in DMF.

-

Add K2CO3 (2.0 equiv) and the alkyl halide (1.1 equiv).

-

Stir at 80°C for 12 hours.

-

Pour into ice water to precipitate the N-alkylated product.

Visualization of Workflows

Synthetic Pathway Diagram

This diagram illustrates the logical flow from precursors to the final functionalized drug candidate.

Figure 1: Step-wise synthesis of piperidine-benzimidazole hybrids via acid-catalyzed condensation and N-alkylation.

Mechanism of Action (H1 Receptor Interaction)

This diagram abstracts the molecular interactions between the scaffold and the H1 receptor binding pocket.

Figure 2: Pharmacophore mapping of the hybrid scaffold within the H1 receptor binding pocket.[6][7]

References

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed Central. [Link]

-

Bilastine: new insight into antihistamine treatment. PubMed Central. [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

Astemizole - Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldscientificnews.com [worldscientificnews.com]

- 7. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS analytical method for 1-(4-Piperidinyl)-1H-benzimidazole purity testing

Application Note: High-Sensitivity LC-MS/MS Profiling of 1-(4-Piperidinyl)-1H-benzimidazole

Executive Summary & Context

This compound (CAS: 83763-11-5) is a critical pharmacophore and intermediate used in the synthesis of second-generation antihistamines (e.g., Mizolastine, Bilastine analogues) and antipsychotics.[1][2] In drug development, it frequently appears as a Process-Related Impurity (PRI) or a degradation product.[1][2][3]

The Analytical Challenge: This molecule presents a "perfect storm" for chromatographic difficulty:

-

High Polarity: The secondary amine on the piperidine ring reduces retention on standard C18 columns.[1][2]

-

Strong Basicity (pKa ~10): At standard acidic pH (formic acid), the molecule is positively charged, leading to severe interaction with residual silanols on silica columns.[2] This causes peak tailing, poor resolution, and carryover.[2]

-

MS Ionization: While it ionizes well in ESI(+), the high background noise from non-specific extraction methods can suppress the signal.[2]

The Solution: This protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase.[1][2] Unlike traditional C18, CSH particles carry a low-level surface charge that repels protonated bases, effectively eliminating silanol interactions.[1][2] This allows for the use of MS-friendly acidic mobile phases (Formic Acid) while maintaining sharp, symmetric peaks.[1][2]

Physicochemical Profile

Understanding the molecule is the first step to successful method development.[2]

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₂H₁₅N₃ | Basis for Isotope Pattern calculation.[1][2] |

| Monoisotopic Mass | 201.1266 Da | Target for High-Res MS (Orbitrap/Q-TOF).[1][2] |

| [M+H]⁺ | 202.1339 m/z | Precursor ion for MRM optimization.[1][2] |

| pKa (Calculated) | ~10.0 (Piperidine N)~5.5 (Benzimidazole N3) | Molecule is doubly protonated at pH < 3.[1][2] |

| LogP | ~1.5 | Moderately lipophilic; requires organic gradient.[1][2] |

| Solubility | MeOH, DMSO, Acidic Water | Critical: Do not dissolve pure standard in 100% Acetonitrile (precipitation risk).[2] |

Analytical Workflow

The following diagram outlines the end-to-end workflow, from sample preparation to data processing.

Figure 1: End-to-end analytical workflow for trace impurity analysis.

Detailed Chromatographic Protocol

This method is optimized for robustness and transferability between QC labs.[1][2]

Instrumentation & Column

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad).[2]

-

Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent charged-surface column).[1][2]

-

Column Temp: 40°C.

Mobile Phase

-

Solvent A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

Gradient Program

| Time (min) | % A | % B | Flow Rate (mL/min) | Curve |

| 0.00 | 95 | 5 | 0.4 | Initial |

| 1.00 | 95 | 5 | 0.4 | Hold (Trapping) |

| 6.00 | 10 | 90 | 0.4 | Linear Gradient |

| 7.50 | 10 | 90 | 0.4 | Wash |

| 7.60 | 95 | 5 | 0.4 | Return |

| 10.00 | 95 | 5 | 0.4 | Re-equilibration |

Mass Spectrometry Parameters

Source Settings (ESI Positive)

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 45 psi[2]

-

Capillary Voltage: 3500 V

-

Sheath Gas: 350°C at 11 L/min

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pathway relies on the cleavage of the bond between the piperidine ring and the benzimidazole moiety.[2]

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Type |

| Target | 202.1 | 119.1 | 25 | 100 | Quantifier |

| Target | 202.1 | 84.1 | 35 | 100 | Qualifier |

| Target | 202.1 | 92.1 | 40 | 100 | Qualifier |

-

Quantifier Logic (119.1): Corresponds to the benzimidazole cation [C₇H₅N₂]⁺ + H.[1][2] This is the most stable fragment.[1][2]

-

Qualifier Logic (84.1): Corresponds to the piperidine ring fragment [C₅H₁₀N]⁺.[2]

Fragmentation Pathway Diagram

Figure 2: Proposed MS/MS fragmentation pathway for MRM transition selection.

Method Validation & System Suitability

To ensure the trustworthiness of your data, the following criteria must be met before running sample batches.

-

System Suitability Test (SST):

-

Linearity:

-

Carryover Check:

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing > 1.5 | Secondary silanol interactions.[1][2] | Ensure column is CSH or "High pH Stable."[1][2] Increase Buffer concentration to 20mM. |

| Low Sensitivity | Ion suppression from matrix.[1][2] | Switch sample diluent to 90:10 Water:MeCN.[1][2] Avoid 100% organic injection solvents.[1][2] |

| Retention Time Shift | pH fluctuation in Mobile Phase A. | Use fresh Ammonium Formate. pH is critical for the ionization state of the piperidine nitrogen.[2] |

| Split Peaks | Solvent mismatch. | The sample solvent is stronger than the initial gradient.[2] Dilute sample in Mobile Phase A. |

References

-

PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

-

European Medicines Agency (EMA). (2006).[1][2] ICH Topic Q3A (R2) Impurities in New Drug Substances.[1][2]Link

-

Waters Corporation. (2020).[1][2] Charged Surface Hybrid (CSH) Technology for Basic Compounds.[1][2]Link[1][2]

-

Sielc Technologies. (2018).[1][2] HPLC Separation of this compound.[1][2][4]Link

Disclaimer: This protocol is intended for research and development purposes. All methods should be validated according to local regulatory guidelines (e.g., USP <1225> or ICH Q2) before use in a GMP environment.

Sources

- 1. 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | C12H15N3O | CID 88638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nelsonlabs.com [nelsonlabs.com]

- 4. This compound | SIELC Technologies [sielc.com]

Application Note & Protocol: A Strategic Workflow for the Development of Novel c-Myc Inhibitors Derived from Benzimidazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] Historically, c-Myc has been deemed "undruggable" due to its intrinsically disordered nature and lack of a defined binding pocket.[1][4] However, recent advances have illuminated viable strategies for its inhibition, with a significant focus on disrupting its crucial interaction with its obligate binding partner, Max.[1][5] This application note provides a comprehensive, field-proven protocol for the systematic discovery and preclinical development of novel c-Myc inhibitors, leveraging the versatile benzimidazole chemical scaffold. This guide will navigate the user from the initial design and synthesis of a focused compound library through a rigorous cascade of in vitro and cell-based assays, culminating in lead optimization and essential ADME/Tox profiling.

Introduction: The Rationale for Targeting c-Myc with Benzimidazole Derivatives

The c-Myc protein is a transcription factor that, upon heterodimerization with Max, binds to E-box sequences in the promoter regions of target genes, driving the expression of a wide array of genes involved in cell cycle progression and metabolism. Its overexpression is a hallmark of many aggressive cancers.[1][3] The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its synthetic tractability and its ability to engage in various biological interactions.[6] Several studies have highlighted the potential of benzimidazole and related structures, such as biimidazoles, to act as anticancer agents, including by targeting DNA G-quadruplexes in the c-Myc promoter or by directly interfering with protein-protein interactions.[6][7] This protocol focuses on the latter, aiming to identify benzimidazole derivatives that disrupt the c-Myc/Max protein-protein interface.

The Drug Discovery Workflow: A Multi-Step Strategy

The development of a novel c-Myc inhibitor from a benzimidazole library is a multi-faceted process that requires a systematic and iterative approach. The following workflow outlines the key stages, from initial hit identification to the characterization of lead candidates.

Caption: A streamlined workflow for the discovery and development of novel c-Myc inhibitors.

Phase 1: Hit Identification

Design and Synthesis of a Benzimidazole Library

The initial step involves the creation of a focused library of benzimidazole derivatives. The design should be guided by computational modeling and existing knowledge of small molecules that bind to helix-loop-helix domains.

Causality: A diverse yet focused library increases the probability of identifying initial "hits" with the desired biological activity. Structure-activity relationship (SAR) studies of benzimidazole derivatives suggest that substitutions at the N1, C2, C5, and C6 positions significantly influence their biological activity.[8][9][10]

Protocol: General Synthesis of 1,2-Disubstituted Benzimidazoles

-

Condensation: React a series of substituted o-phenylenediamines with a variety of aromatic or aliphatic aldehydes in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole core.

-

N-Alkylation/Arylation: Alkylate or arylate the nitrogen at the 1-position using an appropriate alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) to introduce diversity at this position.

-

Purification and Characterization: Purify each derivative using column chromatography and characterize the final products by NMR and mass spectrometry to confirm their structure and purity.

Primary Screening: AlphaLISA Assay for c-Myc/Max Interaction

A high-throughput screening (HTS) assay is essential to rapidly assess the inhibitory potential of the synthesized library. The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a robust, bead-based immunoassay that is well-suited for studying protein-protein interactions.

Causality: This assay provides a sensitive and quantitative measure of the disruption of the c-Myc/Max interaction, allowing for the rapid identification of initial hits from a large compound library.

Protocol: AlphaLISA for c-Myc/Max Disruption

-

Reagent Preparation: Reconstitute recombinant His-tagged c-Myc and GST-tagged Max proteins in the assay buffer. Prepare AlphaLISA acceptor beads conjugated to an anti-GST antibody and donor beads conjugated to an anti-His antibody.

-

Compound Plating: Dispense the benzimidazole library compounds into a 384-well microplate at a final concentration range of 1-100 µM.

-

Protein Incubation: Add the His-c-Myc and GST-Max proteins to the wells and incubate to allow for their interaction in the presence of the test compounds.

-

Bead Addition: Add the acceptor and donor beads and incubate in the dark.

-

Signal Detection: In the absence of an inhibitor, the c-Myc/Max interaction brings the donor and acceptor beads into close proximity, resulting in a luminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal. Read the plate using an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the active compounds.

Phase 2: Hit-to-Lead

Secondary & Biophysical Assays: Surface Plasmon Resonance (SPR)

Hits identified from the primary screen require validation and further characterization of their binding kinetics. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the binding affinity and kinetics of a small molecule to a protein target.[11][12][13][14]

Causality: SPR confirms direct binding of the hit compounds to the c-Myc protein and provides crucial kinetic parameters (association and dissociation rates), which are often better correlated with clinical efficacy than simple affinity measurements.[13]

Protocol: SPR Analysis of Compound Binding to c-Myc

-

Chip Preparation: Immobilize recombinant c-Myc protein onto a sensor chip surface.

-

Compound Injection: Inject a series of concentrations of the hit compound over the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate a sensorgram, which plots the binding response over time.[13]

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Compound ID | AlphaLISA IC50 (µM) | SPR KD (µM) |

| BZ-001 | 5.2 | 10.5 |

| BZ-007 | 1.8 | 2.1 |

| BZ-015 | 25.6 | >50 |

Table 1: Example data from primary and secondary screening assays.

Cell-Based Assays: Target Engagement & Phenotypic Effects

Validated hits must be assessed for their activity in a cellular context to ensure they can penetrate the cell membrane and engage with the target protein, leading to the desired biological effect.

Causality: Cell-based assays are critical for confirming on-target activity and for evaluating the phenotypic consequences of c-Myc inhibition, such as reduced cell proliferation and induction of apoptosis.[15][16]

Protocol: Cellular Assays for c-Myc Inhibition

-

Cell Viability Assay (e.g., CCK8/MTT): Treat c-Myc-dependent cancer cell lines (e.g., Burkitt's lymphoma, some lung and breast cancers) with a dose range of the validated hit compounds for 48-72 hours.[17] Measure cell viability to determine the half-maximal effective concentration (EC50).

-

Target Gene Expression Analysis (qPCR): Treat cells with the compounds at their EC50 concentration for 24 hours. Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of known c-Myc target genes (e.g., CCND2, ODC1). A decrease in the expression of these genes indicates on-target activity.[18]

-

c-Myc Protein Level Analysis (Western Blot): Treat cells as in the qPCR experiment. Lyse the cells and perform a Western blot to assess the total c-Myc protein levels. Some inhibitors may induce the degradation of c-Myc.[16][18]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry): Treat cells with the compounds and stain with Annexin V/Propidium Iodide to quantify apoptosis. For cell cycle analysis, fix and stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[16] Inhibition of c-Myc is expected to induce cell cycle arrest and apoptosis.[7]

Caption: The c-Myc signaling pathway and the point of intervention for benzimidazole inhibitors.

Phase 3: Lead Optimization

Structure-Activity Relationship (SAR) Studies

The goal of lead optimization is to improve the potency, selectivity, and drug-like properties of the lead compounds through iterative chemical modifications.

Causality: SAR studies provide a rational basis for designing new analogs with improved characteristics by correlating specific structural changes with their effects on biological activity.[19][20]

Protocol: SAR-Guided Medicinal Chemistry

-

Identify Key Structural Features: Analyze the structure of the most potent lead compounds to identify key pharmacophores and regions that can be modified.

-

Synthesize Analogs: Systematically modify the lead structure by introducing different substituents at various positions of the benzimidazole ring and other parts of the molecule.[19]

-

Iterative Screening: Screen the newly synthesized analogs through the established assay cascade (AlphaLISA, SPR, cell-based assays) to evaluate the impact of the modifications.

-

Develop SAR Model: Build a qualitative or quantitative SAR model to guide the design of the next generation of compounds.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify and mitigate potential liabilities that could lead to late-stage drug failure.[21][22][23]

Causality: Favorable ADME/Tox properties are essential for a compound to be a viable drug candidate. Early profiling allows for the selection of compounds with a higher probability of success in clinical development.[24]

Protocol: In Vitro ADME/Tox Assays

-

Solubility: Determine the kinetic and thermodynamic solubility of the lead compounds in physiologically relevant buffers.

-

Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to assess their metabolic stability.

-

Permeability: Use in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to predict intestinal absorption.

-